molecular formula C15H16N6O2 B8805166 2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]- CAS No. 1373116-06-3

2H-Imidazo[4,5-b]pyridin-2-one, 1,3-dihydro-1-[1-(1H-imidazol-1-ylcarbonyl)-4-piperidinyl]-

Cat. No. B8805166
M. Wt: 312.33 g/mol
InChI Key: VBWXKTTVXAQTDR-UHFFFAOYSA-N
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Patent
US08669368B2

Procedure details

To a round bottom flask was added, 1,1′-carbonyldiimidazole (8.59 g, 51.4 mmol), diisopropylethylamine (12.6 mL, 72.2 mmol) and tetrahydrofuran (100 mL). This mixture was warmed to 40° C. and aged for 10 min, after which 1-(piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride (10 g, 34.3 mmol) was added. The slurry was aged at 40° C. for 3 h, and then upon reaction completion, the solvent was swapped to acetonitrile which afforded an off white solid (9.19 g, 85.9%). LCMS: [M+H]=313; 1H NMR (400 MHz, d6-DMSO) δ 11.58 (1H, s), 8.09 (1H, s), 7.97 (1H, d, J=8.0 Hz), 7.73 (1H, d, J=4.0 Hz), 7.53 (1H, s), 7.05 (1H, s), 7.00 (1H, dd, J=4.0, 8.0 Hz), 4.52, (1H, dd, J=8.0, 12.0 Hz), 4.05 (2H, bd, J=8.0 Hz), 3.31 (2H, m), 2.34 (2H, m), 1.82 (2H, bd, J=12.0 Hz); 13C NMR (100 MHz, d6-DMSO) δ 153.0, 150.4, 143.4, 139.8, 137.2, 128.9, 123.0, 118.7, 116.4, 115.2, 49.3, 45.1, 28.5; mp 226° C.
Quantity
8.59 g
Type
reactant
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Yield
85.9%

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11][N:10]=[CH:9]1)([N:3]1[CH:7]=[CH:6]N=[CH:4]1)=[O:2].C(N(C(C)C)CC)(C)C.O1CCCC1.Cl.Cl.N1CC[CH:32]([N:35]2[C:43]3[C:38](=[N:39][CH:40]=[CH:41][CH:42]=3)[NH:37][C:36]2=[O:44])[CH2:31]C1>C(#N)C>[N:8]1([C:1]([N:3]2[CH2:4][CH2:31][CH:32]([N:35]3[C:43]4[C:38](=[N:39][CH:40]=[CH:41][CH:42]=4)[NH:37][C:36]3=[O:44])[CH2:6][CH2:7]2)=[O:2])[CH:12]=[CH:11][N:10]=[CH:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
8.59 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Two
Name
Quantity
12.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a round bottom flask was added
CUSTOM
Type
CUSTOM
Details
upon reaction completion

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1(C=NC=C1)C(=O)N1CCC(CC1)N1C(NC2=NC=CC=C21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.19 g
YIELD: PERCENTYIELD 85.9%
YIELD: CALCULATEDPERCENTYIELD 85.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.